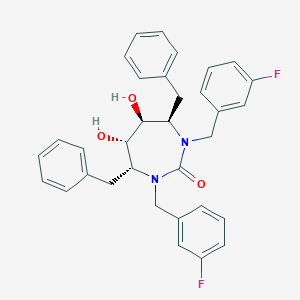
Teuquadrin B
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Teuquadrin B is a chemical compound that has been extensively researched in the scientific community due to its potential applications in various fields. It is a tetrapeptide that has been synthesized using a variety of methods and has been found to have unique biochemical and physiological effects. In
Wirkmechanismus
Teuquadrin B exerts its effects by binding to specific receptors on the surface of cells. It has been found to inhibit the activity of certain enzymes, such as proteases, which are involved in the breakdown of proteins. Teuquadrin B has also been found to disrupt the cell membrane, leading to cell death in certain organisms.
Biochemische Und Physiologische Effekte
Teuquadrin B has been found to have unique biochemical and physiological effects. It has been shown to inhibit the growth of various microorganisms, including bacteria and fungi. It has also been found to induce apoptosis, or programmed cell death, in cancer cells. Furthermore, Teuquadrin B has been found to have anti-inflammatory effects and has been used in the treatment of various inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
Teuquadrin B has several advantages for lab experiments. It is stable under a wide range of conditions and can be easily synthesized using various methods. Furthermore, it has been found to have unique biochemical and physiological effects, making it a valuable tool in the study of various biological processes. However, Teuquadrin B also has some limitations. It can be expensive to synthesize, and its effects can be difficult to measure in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of Teuquadrin B. One area of research is the development of novel drug delivery systems using Teuquadrin B. It has been found to have the ability to penetrate cell membranes, making it a potential candidate for drug delivery. Furthermore, the study of Teuquadrin B in the inhibition of certain enzymes and protein-protein interactions could lead to the development of new drugs for various diseases. Finally, the study of Teuquadrin B in the treatment of inflammatory diseases could lead to the development of new therapies for these conditions.
Conclusion:
Teuquadrin B is a tetrapeptide that has been extensively researched in the scientific community due to its potential applications in various fields. It has been found to have unique biochemical and physiological effects, including antimicrobial, anticancer, and antifungal properties. Teuquadrin B has been synthesized using various methods, including SPPS and LPPS. Furthermore, Teuquadrin B has several advantages for lab experiments, including stability under a wide range of conditions and unique effects. However, it also has some limitations, including the expense of synthesis and difficulty in measuring its effects in certain experiments. Finally, there are several future directions for the study of Teuquadrin B, including the development of novel drug delivery systems and the study of its effects on enzyme inhibition and protein-protein interactions.
Synthesemethoden
Teuquadrin B can be synthesized using a variety of methods, including solid-phase peptide synthesis (SPPS) and liquid-phase peptide synthesis (LPPS). SPPS involves the use of a solid support, such as resin, to which the first amino acid is attached. The subsequent amino acids are added one at a time, with each addition protected by a temporary protecting group. After the peptide chain is complete, the protecting groups are removed, and the peptide is cleaved from the solid support. LPPS involves the use of a liquid-phase reaction, where the amino acids are added in a solution and protected by temporary protecting groups. The peptide chain is then purified using various methods, such as chromatography.
Wissenschaftliche Forschungsanwendungen
Teuquadrin B has been extensively researched in the scientific community due to its potential applications in various fields. It has been found to have antimicrobial, anticancer, and antifungal properties. It has also been used in the development of novel drug delivery systems due to its ability to penetrate cell membranes. Furthermore, Teuquadrin B has been used in the study of protein-protein interactions and has been found to inhibit the activity of certain enzymes.
Eigenschaften
CAS-Nummer |
152273-11-5 |
|---|---|
Produktname |
Teuquadrin B |
Molekularformel |
C22H26O7 |
Molekulargewicht |
402.4 g/mol |
IUPAC-Name |
[(12S)-5'-(furan-3-yl)-10-methyl-2',3-dioxospiro[2-oxatricyclo[6.3.1.04,12]dodecane-9,3'-oxolane]-12-yl]methyl acetate |
InChI |
InChI=1S/C22H26O7/c1-12-8-18-22(11-27-13(2)23)15(19(24)29-18)4-3-5-17(22)21(12)9-16(28-20(21)25)14-6-7-26-10-14/h6-7,10,12,15-18H,3-5,8-9,11H2,1-2H3/t12?,15?,16?,17?,18?,21?,22-/m1/s1 |
InChI-Schlüssel |
JDOMQBSSCDNCMN-LUHFWGALSA-N |
Isomerische SMILES |
CC1CC2[C@@]3(C(CCCC3C14CC(OC4=O)C5=COC=C5)C(=O)O2)COC(=O)C |
SMILES |
CC1CC2C3(C(CCCC3C14CC(OC4=O)C5=COC=C5)C(=O)O2)COC(=O)C |
Kanonische SMILES |
CC1CC2C3(C(CCCC3C14CC(OC4=O)C5=COC=C5)C(=O)O2)COC(=O)C |
Synonyme |
teuquadrin B |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(3R-trans)-[3,5-Bis[[(1,1-dimethylethyl)dimethylsilyl]oxy]cyclohexylidene]-acetic Acid Ethyl Ester](/img/structure/B128253.png)
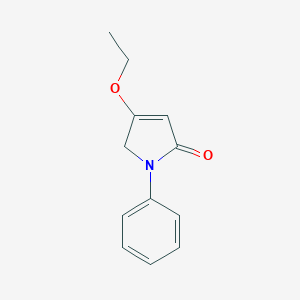
![(3S,5S)-3,5-Bis[[(1,1-dimethylethyl)dimethylsilyl]oxy]-1-hydroxy-cyclohexanemethanol](/img/structure/B128259.png)
![methyl (3R,5R)-3,5-bis[[tert-butyl(dimethyl)silyl]oxy]-1-hydroxy-4-(imidazole-1-carbothioyloxy)cyclohexane-1-carboxylate](/img/structure/B128262.png)
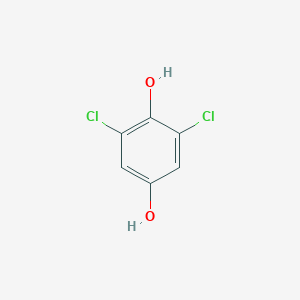
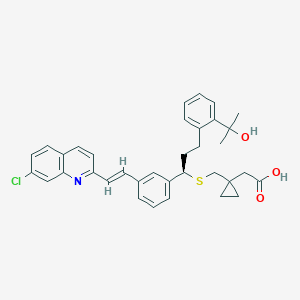
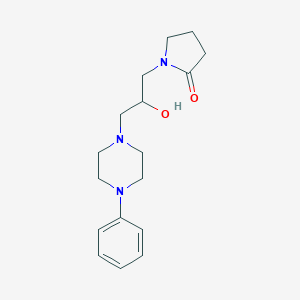
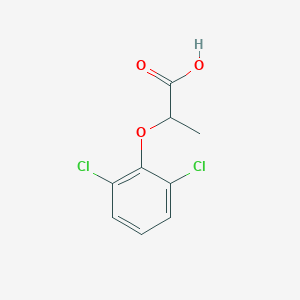
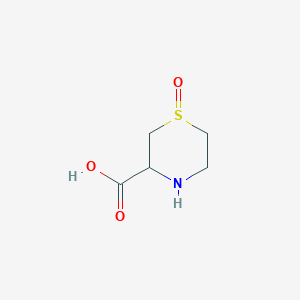
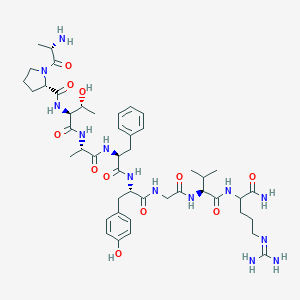
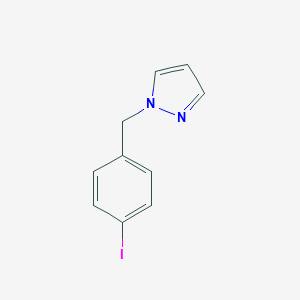
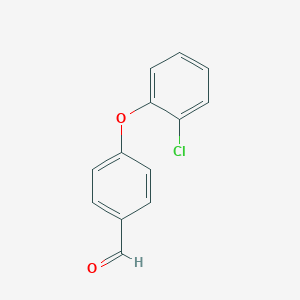
![4-[4-(dimethylamino)styryl]-N-methylpyridinium iodide](/img/structure/B128289.png)
